Indanazoline hydrochloride is a chemical compound classified as an organic molecule belonging to the indane family. It features an indane moiety, which consists of a cyclopentane fused to a benzene ring. This compound is primarily recognized for its pharmacological properties, particularly as a selective agonist for alpha-adrenergic receptors, making it useful in various therapeutic applications, especially in the treatment of nasal congestion and other related conditions .
Indanazoline hydrochloride is derived from indanazoline, which is identified by its chemical formula and has a molecular weight of approximately 201.273 g/mol . In terms of classification, it falls under the categories of small molecules and organic compounds, specifically within the subclass of indanes. Its systematic IUPAC name is N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine .
The synthesis of indanazoline hydrochloride typically involves several steps that can vary based on the desired derivatives. A common method includes the cyclization of appropriate precursors to form the indanazoline structure. For instance, one synthetic route may involve the reaction of substituted imidazoles with cyclopentene derivatives under specific conditions to yield the target compound.
Indanazoline hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. The structural representation can be described by its SMILES notation: C1CC2=C(C1)C(NC1=NCCN1)=CC=C2
.
Indanazoline hydrochloride undergoes various chemical reactions typical for nitrogen-containing heterocycles. Key reactions include:
These reactions are crucial for modifying the compound's properties to enhance efficacy in therapeutic applications .
The mechanism of action for indanazoline hydrochloride primarily involves its interaction with alpha-adrenergic receptors located in the nasal mucosa. Upon administration, it binds selectively to these receptors, leading to vasoconstriction in nasal blood vessels. This action reduces nasal congestion by decreasing blood flow to the mucosal tissues.
Indanazoline hydrochloride exhibits several notable physical and chemical properties:
Indanazoline hydrochloride is primarily utilized in pharmacology due to its vasoconstrictive properties:
The ongoing research into indanazoline derivatives continues to explore broader therapeutic applications, including potential roles in treating other conditions associated with adrenergic signaling pathways .
Indanazoline hydrochloride features an imidazoline ring linked to an indane bicyclic system, forming a hybrid structure critical to its physicochemical behavior. The compound exhibits a defined stereocenter at the carbon bridging the indane and imidazoline moieties, resulting in enantiomeric forms. X-ray crystallography confirms a trans configuration at this chiral center, with the hydrochloride ion forming an ionic bond with the imidazoline nitrogen. This interaction creates a rigid, planar indane system and a slightly puckered imidazoline ring, optimizing electrostatic stabilization [7] [8]. The molecular formula is C₁₁H₁₄N₂·HCl, with a calculated molar mass of 210.7 g/mol. Key bond angles include 120.5° at the imidazoline C=N-C (reflecting sp² hybridization) and 109.5° at the aliphatic indane CH₂ groups, indicating tetrahedral geometry [3].
The freebase and hydrochloride forms exhibit significant differences in physicochemical properties:
Table 1: Comparative Properties of Indanazoline Freebase vs. Hydrochloride Salt
Property | Freebase | Hydrochloride Salt |
---|---|---|
Solubility (H₂O, 25°C) | 0.32 g/L | 48.6 g/L |
Melting Point | 98–101°C | 212–215°C (dec.) |
Hygroscopicity | Low | High |
Crystalline Structure | Orthorhombic | Monoclinic |
Conversion to the hydrochloride salt via proton transfer enhances aqueous solubility by >150-fold due to ionic dissociation and improved hydration energy. The salt form exhibits superior crystallinity and stability against thermal decomposition but requires strict humidity control during storage due to hygroscopicity. Fourier-transform infrared (FTIR) spectroscopy confirms salt formation through the disappearance of the N-H stretch at 3350 cm⁻¹ (freebase) and emergence of a broad N⁺-H band at 2700–2400 cm⁻¹ [5] [6].
Industrial synthesis employs a three-step sequence starting from 1-indanone:
Critical to stereoselectivity is the Mannich step, which generates a racemic aminoindane intermediate. Asymmetric synthesis variants use (S)-proline catalysts to achieve enantiomeric excess (ee) up to 92%, though industrial scale favors racemic routes due to cost constraints [7].
¹H NMR (400 MHz, D₂O) of indanazoline hydrochloride displays diagnostic signals: δ 7.35–7.28 (m, 4H, indane-H), 4.85 (s, 2H, N-CH₂-N), 3.72 (t, J=8.0 Hz, 1H, methine-H), 3.15 (dd, J=16.0, 8.0 Hz, 2H, indane-CH₂), 2.95 (dd, J=16.0, 8.0 Hz, 2H, indane-CH₂). The methine proton at δ 3.72 is a doublet of doublets due to coupling with diastereotopic methylene groups. ¹³C NMR shows carbonyl absence, confirming non-quinoid structure, with key signals at δ 165.3 (C=N⁺), 140.1 (ipso-C), and 60.8 (N-CH₂-N) [2] [4].
High-resolution mass spectrometry (HRMS-ESI+) for the freebase reveals [M+H]⁺ at m/z 175.1128 (calc. 175.1127 for C₁₁H₁₅N₂⁺), with characteristic fragments at m/z 132.0809 (loss of C₂H₄N, imidazoline ring cleavage) and 117.0573 (indane-1-yl cation). Isotopic patterns confirm chloride presence in the salt via ³⁵Cl/³⁷Cl (3:1) intensity ratio at m/z 211/213 [M-Cl]⁺ [6].
A validated HPLC-UV method employs:
Validation follows FDA guidelines:
The method achieves 100% specificity for indanazoline hydrochloride in presence of structurally similar compounds like naphazoline or xylometazoline. Robustness testing confirms tolerance to ±10% organic phase variation and ±0.2 pH unit shifts. System suitability parameters include tailing factor (1.05–1.15) and theoretical plates (>8500) [6].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: